molecular formula C12H7BrClNO3 B13659714 1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene

1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene

Cat. No.: B13659714
M. Wt: 328.54 g/mol
InChI Key: ADDLECAOWGVVIO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene typically involves the reaction of 2-bromophenol with 4-chloro-2-nitrobenzene under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromophenoxy)-4-chloro-2-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C12H7BrClNO3

Molecular Weight

328.54 g/mol

IUPAC Name

1-(2-bromophenoxy)-4-chloro-2-nitrobenzene

InChI

InChI=1S/C12H7BrClNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(14)7-10(12)15(16)17/h1-7H

InChI Key

ADDLECAOWGVVIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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